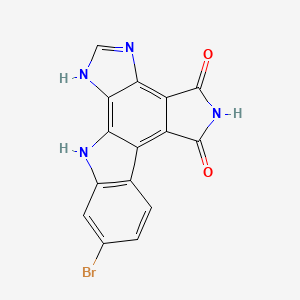
HN-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HN-37 is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the pyrido[2,3-d]pyrimidine core structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HN-37 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The key intermediate, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
HN-37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
HN-37 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of HN-37 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It affects the cell cycle progression and induces apoptosis through the inhibition of CDK2, which is crucial for the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds also have a pyrimidine core and are known for their anticancer properties.
Uniqueness
HN-37 is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This makes it a promising candidate for further research and development in various fields .
Propiedades
Número CAS |
51700-96-0 |
|---|---|
Fórmula molecular |
C16H12F3N3O2 |
Peso molecular |
335.28 g/mol |
Nombre IUPAC |
3-ethyl-1-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-21-14(23)12-7-4-8-20-13(12)22(15(21)24)11-6-3-5-10(9-11)16(17,18)19/h3-9H,2H2,1H3 |
Clave InChI |
GJLDISAKXNHGOC-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CCN1C(=O)C2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
| 51700-96-0 | |
Sinónimos |
3-ethyl-1-(3-(trifluoromethyl)phenyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione HN 37 HN-37 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)

![methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1231006.png)



![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)

![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)




